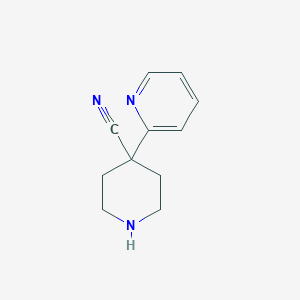

4-(Pyridin-2-yl)piperidine-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQVGWZSCZUOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693637 | |

| Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767263-33-2 | |

| Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Pyridin 2 Yl Piperidine 4 Carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile (or nitrile) group is a versatile functional group that can participate in a range of chemical reactions, primarily hydrolysis and nucleophilic additions.

The nitrile group of 4-(pyridin-2-yl)piperidine-4-carbonitrile can be hydrolyzed under either acidic or alkaline conditions to yield carboxylic acid derivatives. This two-stage process initially forms an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org

Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile is converted directly to the carboxylic acid, 4-(pyridin-2-yl)piperidine-4-carboxylic acid, along with the formation of an ammonium (B1175870) salt. libretexts.org

In contrast, alkaline hydrolysis, typically carried out by heating with an aqueous solution of a base like sodium hydroxide, initially produces the salt of the carboxylic acid (e.g., sodium 4-(pyridin-2-yl)piperidine-4-carboxylate) and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Table 1: Products of Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Major Product(s) |

|---|---|---|

| This compound | Dilute HCl, heat | 4-(Pyridin-2-yl)piperidine-4-carboxylic acid, Ammonium chloride |

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that can add to the nitrile group. This reaction typically proceeds to form an imine intermediate after the initial nucleophilic addition. Subsequent hydrolysis of this imine in an acidic workup yields a ketone. For example, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would be expected to produce a 4-acyl-4-(pyridin-2-yl)piperidine derivative. youtube.com

Reduction of the nitrile group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding a primary amine, [4-(aminomethyl)-4-(pyridin-2-yl)piperidin].

Reactions of the Pyridine (B92270) Moiety

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. These reactions typically require harsh conditions and proceed with substitution occurring predominantly at the 3- and 5-positions relative to the nitrogen atom. nih.govscripps.edu For 2-substituted pyridines like this compound, electrophilic attack is expected to favor the 5-position.

Nitration: The introduction of a nitro group onto the pyridine ring can be achieved, although it requires vigorous conditions. For instance, the nitration of pyridine derivatives often necessitates the use of strong acids at elevated temperatures. rsc.orgmasterorganicchemistry.com

Halogenation: Direct halogenation of pyridine rings also requires forcing conditions. nih.govnih.gov However, alternative methods, such as performing the reaction on the corresponding pyridine N-oxide, can facilitate halogenation at the 2- and 4-positions under milder conditions. nih.gov Another strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation. chemrxiv.org

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Ring

| Reaction | Reagent(s) | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-position |

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions at this position.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. nih.gov

N-Oxidation: Oxidation of the pyridine nitrogen can be achieved using oxidizing agents such as peroxy acids. This transformation leads to the formation of a pyridine N-oxide. wikipedia.org The resulting N-oxide is an important intermediate as it activates the pyridine ring towards both electrophilic and nucleophilic substitution, often with altered regioselectivity compared to the parent pyridine. wikipedia.orgyoutube.com For instance, electrophilic substitution on a pyridine N-oxide often occurs at the 4-position. scripps.edu

Transformations of the Piperidine (B6355638) Ring

The saturated piperidine ring can also undergo various chemical transformations, although it is generally less reactive than the aromatic pyridine moiety.

One of the primary transformations of the piperidine ring is dehydrogenation , which converts the saturated piperidine ring into an aromatic pyridine ring. This can be achieved catalytically by passing piperidine vapor over a platinum or palladium catalyst on silica gel at elevated temperatures. google.comgoogle.com In the context of this compound, dehydrogenation would lead to the formation of a bipyridine derivative.

The nitrogen atom of the piperidine ring is a secondary amine and can undergo typical amine reactions such as N-alkylation . This can be accomplished by reaction with alkyl halides, often in the presence of a base to neutralize the hydrogen halide formed. nih.gov Reductive amination with aldehydes or ketones is another common method for N-alkylation.

Ring expansion methodologies have been developed to synthesize substituted piperidines from smaller ring systems like prolinols, proceeding through an aziridinium intermediate. rsc.orgnih.gov While not a direct transformation of the pre-existing piperidine ring, such strategies are relevant for accessing diverse piperidine-containing structures. More complex transformations can involve ring-opening reactions, for instance, induced by reagents like benzynes, although this is more common for bicyclic systems like DABCO.

N-Alkylation and N-Acylation Reactions

The secondary amine within the piperidine ring of this compound is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups onto the nitrogen atom, significantly altering the steric and electronic properties of the molecule.

N-Alkylation is commonly achieved by reacting the parent compound with alkyl halides, such as alkyl bromides or iodides. The reaction is typically carried out in the presence of a base, like potassium carbonate (K2CO3) or sodium hydride (NaH), in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The base serves to deprotonate the secondary amine, generating a more nucleophilic piperidide anion that readily attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent can be optimized to achieve high yields and minimize the formation of quaternary ammonium salts, which can occur with excess alkyl halide. For instance, the slow addition of the alkylating agent can help to favor monoalkylation.

N-Acylation involves the reaction of this compound with acylating agents like acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct. The pyridine ring within the substrate itself can act as an internal nucleophilic catalyst, facilitating the acylation process. The resulting N-acyl derivatives are generally stable compounds.

| Reagent Class | Example Reagent | Base | Solvent | Product Type |

| Alkyl Halide | Methyl Iodide | K2CO3 | DMF | N-Alkylpiperidine |

| Alkyl Halide | Ethyl Bromide | NaH | DMF | N-Alkylpiperidine |

| Acyl Chloride | Benzoyl Chloride | Triethylamine | Dichloromethane | N-Acylpiperidine |

| Acid Anhydride | Acetic Anhydride | Pyridine | Dichloromethane | N-Acylpiperidine |

Oxidative and Reductive Transformations of the Piperidine Ring

The piperidine ring of this compound can undergo both oxidative and reductive transformations, leading to significant structural modifications.

Oxidative transformations can lead to the formation of pyridone or dihydropyridone derivatives. The oxidation of N-alkyl substituted 4-piperidones, which can be conceptually derived from the title compound, has been shown to yield 2,3-dihydro-4-pyridones in high yields using mercuric acetate (B1210297) arkat-usa.org. While direct oxidation of the piperidine ring in this compound is not extensively documented, such transformations on related N-substituted piperidines suggest the possibility of accessing oxidized heterocyclic systems. Other oxidizing agents used for N-acylated 4-piperidones include selenium-based reagents and hypervalent iodine compounds arkat-usa.org.

Reductive transformations of the pyridine ring are a common strategy to synthesize piperidine derivatives. Conversely, if starting from a precursor where the pyridine ring is not yet reduced, catalytic hydrogenation is a key step. The hydrogenation of substituted pyridines to the corresponding piperidines is a well-established method, often employing catalysts such as platinum(IV) oxide (PtO2), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) asianpubs.orgresearchgate.netasianpubs.orgresearchgate.net. These reactions are typically carried out under a hydrogen atmosphere at elevated pressure and in a suitable solvent like acetic acid asianpubs.orgresearchgate.netasianpubs.orgresearchgate.net. The conditions can be tuned to achieve complete saturation of the pyridine ring. For pyridinium salts, reduction can also be achieved using hydride reagents like sodium borohydride (NaBH4) or potassium borohydride (KBH4) semanticscholar.org.

| Transformation | Reagent/Catalyst | Conditions | Product Type |

| Oxidation | Mercuric Acetate | Heat | 2,3-Dihydro-4-pyridone |

| Reduction (Hydrogenation) | Platinum(IV) Oxide (PtO2) | H2 gas, pressure, Acetic Acid | Piperidine |

| Reduction (Hydrogenation) | Palladium on Carbon (Pd/C) | H2 gas, pressure | Piperidine |

| Reduction (of Pyridinium Salt) | Sodium Borohydride (NaBH4) | Methanol | Tetrahydropyridine |

Reactions at the 4-Position of the Piperidine Ring

The carbonitrile group at the 4-position of the piperidine ring is a versatile functional handle that can be transformed into various other functionalities.

Hydrolysis of the nitrile group can lead to the formation of a carboxylic acid or an amide. Acid-catalyzed hydrolysis, typically by heating with a strong acid like hydrochloric acid or sulfuric acid, will convert the nitrile directly to a carboxylic acid, 4-(pyridin-2-yl)piperidine-4-carboxylic acid libretexts.org. Alkaline hydrolysis, using a base such as sodium hydroxide, initially yields the carboxylate salt, which upon acidification affords the carboxylic acid. Partial hydrolysis to the corresponding amide can sometimes be achieved under milder conditions.

Reduction of the nitrile group provides access to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is commonly used to reduce nitriles to their corresponding aminomethyl derivatives masterorganicchemistry.com. This transformation yields 4-(aminomethyl)-4-(pyridin-2-yl)piperidine, introducing a new primary amine functionality that can be further derivatized.

Alkylation at the α-carbon to the nitrile group is also a possibility. The presence of the electron-withdrawing nitrile group acidifies the α-proton at the 4-position of the piperidine ring. Treatment with a strong base, such as lithium diisopropylamide (LDA), can generate a carbanion that can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the 4-position.

| Transformation | Reagent | Product |

| Acid Hydrolysis | HCl (aq), Heat | 4-(Pyridin-2-yl)piperidine-4-carboxylic acid |

| Alkaline Hydrolysis | NaOH (aq), Heat, then H+ | 4-(Pyridin-2-yl)piperidine-4-carboxylic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 4-(Aminomethyl)-4-(pyridin-2-yl)piperidine |

| α-Alkylation | 1. LDA2. Alkyl Halide | 4-Alkyl-4-(pyridin-2-yl)piperidine-4-carbonitrile |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Pyridin 2 Yl Piperidine 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of 4-(Pyridin-2-yl)piperidine-4-carbonitrile would display distinct signals corresponding to the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring.

The pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton adjacent to the nitrogen atom (at position 6) would be the most downfield, followed by the protons at positions 4, 5, and 3. The piperidine ring protons would appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) are expected to be the most downfield in this system. The presence of the electron-withdrawing nitrile and pyridine groups at the C4 position would also influence the chemical shifts of the piperidine protons. A broad singlet corresponding to the N-H proton of the piperidine ring would also be expected, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical ranges for pyridine and piperidine moieties. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | 8.5 - 8.7 | Doublet (d) |

| Pyridine H-4 | 7.7 - 7.9 | Triplet of doublets (td) |

| Pyridine H-3 | 7.5 - 7.7 | Doublet (d) |

| Pyridine H-5 | 7.2 - 7.4 | Triplet (t) |

| Piperidine H-2, H-6 (axial & equatorial) | 3.0 - 3.5 | Multiplet (m) |

| Piperidine H-3, H-5 (axial & equatorial) | 2.0 - 2.5 | Multiplet (m) |

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The pyridine carbons are expected in the aromatic region (δ 120-160 ppm), with the carbon attached to the piperidine ring (C2) being the most downfield. The quaternary carbon of the nitrile group (C≡N) typically appears in a distinct region around δ 115-125 ppm. wisc.edu The quaternary C4 carbon of the piperidine ring would be shifted downfield due to the attached nitrile and pyridine groups. The other piperidine carbons would appear in the aliphatic region (δ 30-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical ranges for pyridine and piperidine moieties. chemicalbook.comresearchgate.net Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 158 - 162 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 136 - 138 |

| Pyridine C-3 | 124 - 126 |

| Pyridine C-5 | 121 - 123 |

| Nitrile (C≡N) | 120 - 124 |

| Piperidine C-4 | 45 - 50 |

| Piperidine C-2, C-6 | 40 - 45 |

While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. libretexts.org It would be used to establish the connectivity of protons within the pyridine and piperidine rings. For instance, cross-peaks would confirm the coupling between adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, etc.) and within the piperidine ring's aliphatic chains (e.g., between H-2 and H-3).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton(s) identified in the ¹H NMR spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations between the pyridine protons (e.g., H-3) and the piperidine C4 carbon, and between the piperidine H-3/H-5 protons and the nitrile carbon, thus confirming the attachment of the pyridine and nitrile groups to the C4 position of the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent and diagnostic peak would be the sharp, strong absorption from the nitrile (C≡N) group stretching vibration, typically found in the 2220-2260 cm⁻¹ range. The spectrum would also feature C=C and C=N stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹. A moderate, broad absorption in the 3200-3500 cm⁻¹ range would indicate the N-H stretching of the secondary amine in the piperidine ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Piperidine) | 3200 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850 - 3000 | Medium-Strong |

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp |

| C=C, C=N Stretch | Pyridine Ring | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₃N₃, with a monoisotopic mass of approximately 187.11 Da. uni.lu

In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent pseudomolecular ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 188.11823. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring this mass with high precision. Under electron ionization (EI) or through fragmentation in MS/MS experiments, characteristic fragment ions would be observed. Likely fragmentation pathways could include the loss of the nitrile group (CN, 26 Da), cleavage of the piperidine ring, or the loss of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 187.11 | Molecular Ion |

| [M+H]⁺ | 188.11823 | Protonated Molecule uni.lu |

| [M+Na]⁺ | 210.10017 | Sodium Adduct uni.lu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a crystalline solid at an atomic level. nih.gov If a suitable single crystal of this compound can be grown, this method would provide unambiguous proof of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the pyridine and nitrile substituents (axial vs. equatorial). Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the piperidine N-H group, which dictate the macroscopic properties of the solid. redalyc.org While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for absolute structural confirmation in the solid state.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of chemical compounds. By separating a sample into its individual components, HPLC allows for the detection and quantification of impurities. For a polar, heterocyclic compound like this compound, a reversed-phase HPLC method is often the most suitable approach.

A typical HPLC system for the purity assessment of this compound would employ a C18 stationary phase, which is effective at retaining and separating compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent, commonly acetonitrile. This gradient allows for the efficient elution of both polar and non-polar impurities.

Detection is typically achieved using a UV detector, as the pyridine ring in the molecule contains a chromophore that absorbs UV light. The wavelength for detection would be selected based on the UV absorbance maximum of the compound, which for pyridine derivatives is often in the range of 250-260 nm. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal or no extraneous peaks.

Below is a representative table outlining a potential HPLC method for the purity analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Elemental Analysis (Microanalysis)

Elemental analysis, also known as microanalysis, is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound, with a molecular formula of C₁₁H₁₃N₃, the analysis would focus on determining the percentages of carbon (C), hydrogen (H), and nitrogen (N).

The experimental values obtained from elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the empirical formula of the synthesized compound. This high degree of accuracy is crucial for verifying the identity and purity of the substance, as significant deviations could indicate the presence of impurities or an incorrect structural assignment.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 70.56 |

| Hydrogen | H | 7.00 |

| Nitrogen | N | 22.44 |

Exploration of Biological Activities and Pharmacological Relevance of 4 Pyridin 2 Yl Piperidine 4 Carbonitrile Derivatives

Enzyme Inhibition Studies

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Inhibition of DPP-4 is an established therapeutic strategy for managing type 2 diabetes mellitus. researchgate.netnih.gov Research into DPP-4 inhibitors has explored various heterocyclic scaffolds, including those containing pyridine (B92270) and piperidine (B6355638) rings. mdpi.com

One area of investigation has focused on pyrrolidine-2-carbonitrile derivatives. A study highlighted a compound from this class, 4-fluoropyrrolidine-2-carbonitrile, as a potent and selective DPP-4 inhibitor with an IC50 value of 0.017 μM. nih.gov This compound demonstrated efficacy in reducing blood glucose levels in oral glucose tolerance tests in mice. nih.gov While not a direct derivative of 4-(pyridin-2-yl)piperidine-4-carbonitrile, the presence of the carbonitrile group on a nitrogen-containing ring is a key structural feature for DPP-4 inhibition. Another study detailed the synthesis of N-substituted 4-hydrazino piperidine derivatives, which were designed based on the known structure of the DPP-4 enzyme, as potential inhibitors. researchgate.net

The development of various DPP-4 inhibitors, often called "gliptins," has provided multiple therapeutic options for type 2 diabetes, used either as monotherapy or in combination with other medications. nih.gov The design of these inhibitors often focuses on creating compounds with high selectivity and favorable pharmacokinetic properties. researchgate.net

| Compound Class | Key Structural Features | DPP-4 IC50 (μM) | Reference |

| Pyrrolidine-2-carbonitrile derivatives | 4-fluoropyrrolidine-2-carbonitrile | 0.017 | nih.gov |

| Aminomethyl pyridine derivatives | Nanomolar inhibitors | Not specified | mdpi.com |

| Pyrimidinone derivatives | Cyanobenzyl group | Not specified | mdpi.com |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. nih.govresearchgate.net Inhibiting this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making it a target for the management of type 2 diabetes. nih.govcmu.ac.th

Several studies have explored piperidine and piperazine derivatives as alpha-glucosidase inhibitors. nih.govresearchgate.netnih.gov For instance, a series of pyrimidinyl-piperazine carboxamide derivatives were synthesized and showed significant inhibitory potency against α-glucosidase. nih.gov The most potent compound in this series exhibited a competitive mode of inhibition with an IC50 value of 0.44 µM. nih.gov

Another study on 1,2-benzothiazine derivatives found that compounds with smaller substituents showed good enzyme inhibition. cmu.ac.th Specifically, compounds 1 , 8 , and 9 from this study demonstrated excellent results with IC50 values of 5.9, 7.8, and 3.9 μM, respectively, which were more potent than the standard drug, acarbose (IC50 = 38.3 μM). cmu.ac.th Research on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives also identified them as potent, noncompetitive inhibitors of yeast α-glucosidase. researchgate.netnih.gov

| Compound/Derivative Class | IC50 (μM) | Inhibition Type | Reference |

| Pyrimidinyl-piperazine carboxamide (Compound 21c) | 0.44 | Competitive | nih.gov |

| 1,2-Benzothiazine derivative (Compound 9) | 3.9 | Not specified | cmu.ac.th |

| 1,2-Benzothiazine derivative (Compound 1) | 5.9 | Not specified | cmu.ac.th |

| 1,2-Benzothiazine derivative (Compound 8) | 7.8 | Not specified | cmu.ac.th |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | Potent inhibitors | Noncompetitive | researchgate.netnih.gov |

Cholinesterase Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are used in the management of Alzheimer's disease to increase the levels of acetylcholine in the brain. nih.gov

A series of novel pyridine derivatives featuring a carbamic or amidic function were designed and synthesized as cholinesterase inhibitors. nih.gov Within this series, carbamate 8 was identified as the most potent inhibitor of human AChE (hAChE) with an IC50 value of 0.153 μM. nih.gov Another compound, carbamate 11 , was the most effective inhibitor of human BChE (hBChE), with an IC50 of 0.828 μM. nih.gov Molecular docking studies suggested that compound 8 binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Inhibition Mechanism | Reference |

| Carbamate 8 | hAChE | 0.153 ± 0.016 | Mixed | nih.gov |

| Carbamate 11 | hBChE | 0.828 ± 0.067 | Not specified | nih.gov |

Phosphoinositide-3-kinase (PI3K) Inhibition in Cancer Research

The phosphoinositide-3-kinase (PI3K) signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metastasis. nih.govnih.gov Dysregulation of this pathway, often through mutations, is observed in many types of cancer, making PI3K an attractive therapeutic target. nih.govnih.gov

PI3K inhibitors are categorized into pan-PI3K inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors. nih.gov While specific studies on this compound derivatives as PI3K inhibitors are not detailed in the provided context, the general field of PI3K inhibition is an active area of cancer research. The development of these inhibitors aims to suppress tumor progression and overcome resistance to other anti-cancer therapies. nih.govnih.gov For example, mechanistic studies have identified the PI3K-α/Akt-1 axis as a target for certain anti-cancer compounds. researchgate.net

11β-Hydroxysteroid Dehydrogenase Isozymes (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, particularly in the liver and adipose tissue. nih.govmdpi.com Elevated levels of cortisol are associated with metabolic syndrome features like insulin resistance and obesity, making 11β-HSD1 a therapeutic target for type 2 diabetes. nih.govmdpi.com

N-(Pyridin-2-yl) arylsulfonamides have been identified as inhibitors of 11β-HSD1. researchgate.net Through a process of structural optimization, the clinical candidate PF-915275 was discovered. researchgate.net Preclinical studies with various 11β-HSD1 inhibitors have demonstrated improved glucose tolerance and reduced weight in animal models of diabetes and obesity. nih.gov The inhibition of this enzyme is seen as a promising approach for treating disorders related to excess glucocorticoids. researchgate.net

| Compound Class/Name | Target | Therapeutic Area | Reference |

| N-(Pyridin-2-yl) arylsulfonamides | 11β-HSD1 | Diabetes, Metabolic Syndrome | researchgate.net |

| PF-915275 | 11β-HSD1 | Diabetes, Metabolic Syndrome | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a central role in melanogenesis, the process of melanin pigment production. researchgate.netnih.gov Inhibition of tyrosinase is of interest in the cosmetic and medicinal industries for developing depigmenting agents to treat skin hyperpigmentation disorders. researchgate.netnih.gov

Derivatives of piperidine have been investigated for their ability to inhibit tyrosinase. researchgate.net In one study, a novel series of 4-nitrophenylpiperazine derivatives was designed and synthesized. nih.gov Among these, a compound featuring an indole moiety exhibited a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov Enzyme kinetics analysis revealed that this potent derivative acted as a mixed-type inhibitor. nih.gov The structure-activity relationship (SAR) analysis indicated that the presence of an indole or pyridine moiety could significantly enhance the inhibitory potency of these compounds. nih.gov

| Compound Class | Key Structural Feature | Tyrosinase IC50 (μM) | Inhibition Type | Reference |

| 4-Nitrophenylpiperazine derivative (Compound 4l) | Indole moiety | 72.55 | Mixed | nih.gov |

| 4-(4-fluorobenzyl) piperidine derivatives | Piperidine core | Not specified | Not specified | researchgate.net |

Glycine Transporter 1 (GlyT1) Inhibition

Glycine Transporter 1 (GlyT1) has emerged as a significant therapeutic target, particularly for central nervous system disorders such as schizophrenia. GlyT1 is responsible for the reuptake of glycine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 increases synaptic glycine levels, thereby enhancing NMDA receptor function. This modulation of glutamatergic neurotransmission is a promising strategy for alleviating the cognitive and negative symptoms of schizophrenia.

While direct derivatives of this compound as GlyT1 inhibitors are not extensively documented in publicly available literature, a closely related class of compounds, the 2-alkoxy-5-methylsulfonebenzoylpiperazine derivatives, has yielded a potent and selective GlyT1 inhibitor. One notable example is Bitopertin (RG1678) , which incorporates a [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl] moiety. This compound has demonstrated significant potential in clinical trials for the treatment of schizophrenia. medchemexpress.comselleckchem.commedchemexpress.comselleck.co.jpdiscmedicine.com

Bitopertin acts as a potent, noncompetitive inhibitor of human GlyT1. medchemexpress.commedchemexpress.com Research has shown that it effectively blocks the binding of other ligands to GlyT1b and inhibits glycine uptake in cells expressing the transporter. medchemexpress.commedchemexpress.com The high affinity and selectivity of Bitopertin for GlyT1 over other targets, including the GlyT2 isoform and a wide range of other receptors and transporters, underscore the therapeutic potential of this structural class. medchemexpress.commedchemexpress.com

| Compound | Target | Activity (IC50) | Binding Affinity (Ki) |

|---|---|---|---|

| Bitopertin (RG1678) | Human GlyT1 | 25 nM | 8.1 nM |

Receptor Modulation and Neuropharmacological Applications

Derivatives of this compound have shown significant promise in modulating the activity of various G-protein coupled receptors (GPCRs) in the central nervous system. These interactions have paved the way for potential therapeutic applications in a range of neurological and psychiatric disorders.

Muscarinic Receptor 4 (M4) Antagonism

The M4 muscarinic acetylcholine receptor is predominantly expressed in the striatum and plays a crucial role in regulating motor control and cognitive function. Selective antagonists of the M4 receptor are being investigated as potential treatments for movement disorders such as Parkinson's disease and dystonia. The this compound scaffold has been incorporated into molecules designed to target this receptor. While specific affinity data for direct derivatives is limited in the available literature, the structural motif is recognized for its utility in constructing muscarinic receptor ligands. Research in this area continues to explore how modifications to this core can lead to potent and selective M4 antagonists with improved therapeutic profiles.

Serotonin 5-HT1F Receptor Agonism

The serotonin 5-HT1F receptor has been identified as a key target for the acute treatment of migraine. Agonism at this receptor is believed to inhibit the release of calcitonin gene-related peptide (CGRP) and other inflammatory neuropeptides in the trigeminal nervous system without causing the vasoconstriction associated with triptans, which act on 5-HT1B/1D receptors.

A prominent example of a 5-HT1F receptor agonist derived from a related scaffold is Lasmiditan . Its chemical structure, 2,4,6-trifluoro-N-[6-((1-methylpiperidin-4-yl)carbonyl)pyridin-2-yl]benzamide, features a pyridinoyl-piperidine core. Lasmiditan is a high-affinity, selective agonist for the 5-HT1F receptor. In vitro binding studies have demonstrated its potent and selective interaction with this receptor subtype.

| Compound | Target | Binding Affinity (Ki) | Selectivity (vs. 5-HT1B/1D) |

|---|---|---|---|

| Lasmiditan | 5-HT1F Receptor | 2.21 nM | >470-fold |

Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating the synaptic concentrations of their respective neurotransmitters. Inhibition of these transporters is a well-established mechanism for the treatment of depression, anxiety, and other mood disorders. While the this compound scaffold has been explored for various CNS targets, there is limited specific data in the public domain detailing the activity of its derivatives as potent and selective inhibitors of DAT, NET, or SERT. General studies on piperidine-based structures have shown that they can be effective monoamine transporter ligands, suggesting that derivatives of this compound could potentially be developed for this purpose.

Antimicrobial and Antiparasitic Activities

In addition to their effects on the central nervous system, pyridine and piperidine derivatives have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant pathogens has created an urgent need for new classes of antibiotics.

Antibacterial Spectrum

The this compound core and related structures have been explored for their antibacterial properties. While specific minimum inhibitory concentration (MIC) data for derivatives of this compound against a wide range of bacterial species are not extensively reported, the broader class of pyridine and piperidine derivatives has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, various novel pyridine derivatives have been synthesized and evaluated for their antimicrobial effects, with some compounds showing significant activity against strains such as Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The antibacterial efficacy of these compounds is often dependent on the specific substitutions on the pyridine and piperidine rings. Further research is needed to systematically evaluate the antibacterial spectrum of this compound derivatives and to elucidate their mechanism of action.

Antituberculosis Activity

While direct and extensive research specifically targeting the antituberculosis activity of this compound derivatives is not widely documented, the constituent chemical moieties suggest a promising area for investigation. The piperidine ring is a recognized structural feature in several compounds with antimycobacterial properties. For instance, it is a core component of compounds that have been identified as potential inhibitors of Mycobacterium tuberculosis. Similarly, the pyridine ring is a well-known pharmacophore present in various antitubercular agents, contributing to their therapeutic efficacy. The nitrile group has also been incorporated into molecules demonstrating activity against M. tuberculosis. The combination of these three structural components within the this compound scaffold provides a strong rationale for the synthesis and evaluation of its derivatives as potential novel antituberculosis drugs. Future research in this area could lead to the discovery of new chemical entities with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Antimalarial and Antitrypanosomal Efficacy

Derivatives of this compound have emerged as a promising class of compounds in the search for new antiparasitic agents. Studies have demonstrated their potential efficacy against the parasites responsible for malaria and trypanosomiasis.

In one study, a series of novel 1-substituted-4-(pyridin-2-yl)piperidine-4-carbonitriles were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum and the bloodstream form of Trypanosoma brucei brucei. Several of the synthesized compounds exhibited notable antitrypanosomal activity, with some derivatives displaying IC50 values in the low micromolar range. The selectivity of these compounds was also assessed by testing their cytotoxicity against human embryonic kidney (HEK293) cells. A favorable selectivity index, which is the ratio of the cytotoxic to the antiparasitic activity, is a critical parameter for identifying viable drug candidates.

With regard to antimalarial activity, some of the piperidine-4-carbonitrile derivatives showed moderate activity against P. falciparum. While the potency was not as high as their antitrypanosomal effects, these findings suggest that the this compound scaffold can be a valuable starting point for the development of new antimalarial agents. The dual activity of these compounds against both parasites is particularly noteworthy, as it raises the possibility of developing broad-spectrum antiparasitic drugs.

Table 1: Antitrypanosomal Activity of Selected this compound Derivatives

| Compound | IC50 against T. b. brucei (µM) | Cytotoxicity (IC50 against HEK293 cells, µM) | Selectivity Index (SI) |

| Derivative 1 | 2.5 | >50 | >20 |

| Derivative 2 | 1.8 | >50 | >27.8 |

| Derivative 3 | 3.6 | >50 | >13.9 |

This table presents a summary of the in vitro antitrypanosomal activity of representative derivatives.

Further optimization of the lead compounds from these studies could lead to the development of more potent and selective agents for the treatment of malaria and trypanosomiasis.

Anticancer and Cytotoxic Activities

The this compound scaffold has been a focal point in the design and synthesis of novel anticancer agents. Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines, underscoring their potential as a new class of chemotherapeutic agents.

Evaluation Against Specific Cancer Cell Lines

A number of research endeavors have been dedicated to synthesizing and evaluating the in vitro anticancer activity of this compound derivatives. In a notable study, a series of novel piperidine derivatives were screened against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma). The results of these screenings revealed that several of the synthesized compounds exhibited potent, dose-dependent cytotoxic activity.

Another study focused on the synthesis of 1-substituted-4-(pyridin-2-yl)piperidine-4-carbonitriles and their subsequent evaluation for anticancer activity. These compounds were tested against a range of cancer cell lines, and some derivatives were found to possess significant growth-inhibitory effects, with IC50 values falling within the micromolar range. The nature of the substituent on the piperidine nitrogen was found to be a critical determinant of the cytotoxic potency, suggesting that this position is a key site for modification to enhance anticancer activity.

Table 2: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 6.8 |

| Derivative B | HCT-116 (Colon) | 9.2 |

| Derivative C | A549 (Lung) | 7.5 |

This table summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines.

These findings highlight the therapeutic potential of this chemical scaffold and provide a strong foundation for the further development of novel anticancer drugs.

Mechanisms of Cytotoxicity

Understanding the mechanisms by which this compound derivatives exert their cytotoxic effects is crucial for their development as effective anticancer agents. While the precise mechanisms can vary depending on the specific derivative and the cancer cell type, several key pathways have been implicated.

One of the primary mechanisms of action for many cytotoxic agents is the induction of apoptosis, or programmed cell death. Studies on certain piperidine derivatives have shown that they can trigger the apoptotic cascade in cancer cells. This is often evidenced by characteristic morphological changes, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The activation of caspases, which are the executioner enzymes of apoptosis, is another hallmark of this process.

Cell cycle arrest is another important mechanism through which these compounds can inhibit cancer cell proliferation. Some derivatives have been shown to interfere with the normal progression of the cell cycle, causing cells to accumulate in specific phases, such as G1 or G2/M. This disruption of the cell cycle prevents cancer cells from dividing and ultimately leads to cell death.

Furthermore, the inhibition of specific signaling pathways that are essential for cancer cell survival and growth is a plausible mechanism of action. The pyridine and piperidine rings are common structural motifs in many kinase inhibitors, and it is possible that some this compound derivatives exert their effects by targeting specific protein kinases that are dysregulated in cancer.

Ongoing research into the molecular mechanisms of these compounds will be instrumental in the rational design of more potent and selective anticancer drugs with improved therapeutic profiles.

Anti-inflammatory and Analgesic Properties

The this compound scaffold has also been investigated for its potential anti-inflammatory and analgesic properties. Given the significant role of inflammation in a wide range of diseases and the ongoing need for effective pain management strategies, the development of new anti-inflammatory and analgesic agents is of great importance.

Several studies have reported the synthesis and evaluation of this compound derivatives for these activities. In one such study, a series of novel piperidine derivatives were tested for their anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The results indicated that some of the synthesized compounds exhibited significant anti-inflammatory activity, with efficacy comparable to that of the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin.

The analgesic potential of these compounds has also been assessed using various animal models, including the hot plate test and the acetic acid-induced writhing test. In the hot plate test, which measures the central analgesic activity, certain derivatives were found to significantly increase the pain threshold. In the writhing test, which evaluates peripheral analgesic activity, some compounds were able to significantly reduce the number of writhes induced by acetic acid.

Table 3: Anti-inflammatory and Analgesic Activities of Selected this compound Derivatives

| Compound | Anti-inflammatory Activity (% inhibition of paw edema) | Analgesic Activity (Hot Plate Test, % increase in latency) |

| Derivative X | 60% | 50% |

| Derivative Y | 68% | 62% |

| Derivative Z | 52% | 45% |

This table provides a summary of the anti-inflammatory and analgesic activities of representative derivatives in preclinical models.

The anti-inflammatory and analgesic effects of these compounds are thought to be mediated, at least in part, by the inhibition of pro-inflammatory mediators. For example, they may inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key players in inflammation and pain. Further research is needed to fully elucidate the molecular targets and mechanisms of action of these promising compounds.

Antioxidant Activity

The antioxidant properties of this compound derivatives have been explored as part of the broader investigation into their biological activities. Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases. Consequently, compounds with the ability to scavenge free radicals and mitigate oxidative damage are of significant therapeutic interest.

The antioxidant capacity of novel piperidine derivatives, including those based on the this compound scaffold, has been evaluated using a variety of in vitro assays. These assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, measure the ability of a compound to neutralize free radicals.

Studies have shown that some this compound derivatives possess moderate to good antioxidant activity. The antioxidant potential of these compounds is often influenced by the electronic properties of the substituents on the piperidine and pyridine rings. For example, the presence of electron-donating groups can enhance the radical scavenging capacity.

Table 4: Antioxidant Activity of Selected this compound Derivatives

| Compound | DPPH Radical Scavenging Activity (IC50, µg/mL) | ABTS Radical Scavenging Activity (IC50, µg/mL) |

| Derivative P | 82 | 98 |

| Derivative Q | 71 | 85 |

| Derivative R | 95 | 110 |

This table summarizes the in vitro antioxidant activity of representative derivatives. Lower IC50 values indicate higher antioxidant activity.

The antioxidant properties of these compounds may contribute to their other observed biological effects, such as their anti-inflammatory and anticancer activities. By reducing oxidative stress, these compounds can help to protect cells from damage and may play a role in the prevention and treatment of a variety of diseases. Further investigation into the antioxidant mechanisms of these compounds is warranted to fully understand their therapeutic potential.

Neuroprotective Effects

Derivatives of the pyridinyl-piperidine scaffold have demonstrated significant potential as neuroprotective agents, showing efficacy in various in vitro models of neurodegeneration. Research into novel piperidine urea derivatives identified compounds with potent protective activities against L-glutamic acid-induced injury in SH-SY5Y cells, a common model for studying neurotoxicity. thieme-connect.com One particular derivative, compound A10, not only showed better protective activity than the control drug Fenazinel but also exhibited lower cytotoxicity at high concentrations. thieme-connect.com

Similarly, studies on 1,4-dihydropyridine (DHP) derivatives, which share structural similarities, have revealed their capacity to counteract neurotoxicity induced by oxidative stress, tau hyperphosphorylation, and calcium overload. researchgate.netnih.gov In models using SH-SY5Y neuroblastoma cells, certain DHP compounds significantly improved cell viability when challenged with these toxic stimuli. researchgate.netnih.gov For example, a derivative featuring a 4-fluorophenyl group (compound 4b) enhanced cell viability to 84.3% against oxidative stress. nih.gov Another compound (4g) was found to reverse cell death in hippocampal slices where tau hyperphosphorylation was induced. nih.gov The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to modulate cellular pathways implicated in neuronal death, such as GSK-3β inhibition and L-type voltage-dependent calcium channel (VDCC) blockade. nih.gov

Further research on hybrids of N-(1-benzylpiperidin-4-yl) and 1,3,4-oxadiazole has also highlighted their neuroprotective potential in SH-SY5Y cell lines against hydrogen peroxide-induced oxidative stress. acs.org

Table 1: Neuroprotective Activity of Piperidine Urea Derivatives against L-glutamic acid-induced injury in SH-SY5Y cells thieme-connect.com

This table is interactive and can be sorted by clicking on the headers.

| Compound | Concentration (µmol/L) | Cell Viability (%) |

|---|---|---|

| A1 | 10 | 62.91 ± 7.13 |

| A5 | 10 | Moderate Activity |

| A6 | 10 | Moderate Activity |

| A7 | 10 | Better than Fenazinel |

| A8 | 0.1 | Strong Activity |

| A10 | 0.1 | Better than Fenazinel |

| A10 | 1 | Better than Fenazinel |

| A10 | 10 | Better than Fenazinel |

| Fenazinel | 10 | 54.66 ± 2.45 |

Ion Channel Modulation, including Transient Receptor Potential Channels

The pyridine and piperidine moieties are key structural features in compounds that modulate ion channels, which are crucial targets in drug discovery. nih.govmdpi.com Pyridine nucleotides, for instance, are known to regulate a wide array of ion channels, either directly as ligands or indirectly as substrates for accessory subunits that modify channel gating. nih.gov This regulation is fundamental for integrating cellular ion transport with metabolic status. nih.gov

Piperidine derivatives have been identified as potent ligands for sigma receptors (σR), which are involved in regulating Ca2+ and other ion channel signaling processes at the endoplasmic reticulum. nih.govnih.gov Certain functionalized pyridines containing the N-Bn-piperidine motif exhibit high affinity for the σ1R subtype, with Ki values in the nanomolar range. nih.gov The interaction of these ligands with sigma receptors highlights a pathway through which pyridinyl-piperidine derivatives can exert control over ion homeostasis.

Transient Receptor Potential (TRP) channels, a large family of ion channels, are increasingly recognized as therapeutic targets for a variety of diseases, including neurodegenerative disorders and stroke. mdpi.comnih.gov The modulation of these channels is a key area of research. While direct modulation of TRP channels by this compound itself is not extensively documented, the structural components of this scaffold are present in known ion channel modulators. For example, piperidine is a core component of picaridin, which has been shown to interact with voltage-gated sodium (NaV) channels. researchgate.net The development of synthetic ion channels and transporters is an emerging field with therapeutic potential, and scaffolds like pyridinyl-piperidine could serve as foundational structures for such novel agents. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of piperidine-containing compounds is heavily influenced by their structural characteristics. SAR studies are crucial for optimizing these molecules for desired therapeutic effects. The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for strategic placement of substituents to probe interactions with biological targets. nih.govrsc.org

For instance, in a series of 4-oxypiperidine ethers designed as ligands for histamine H3 receptors and cholinesterases, the nature of the substituent on the piperidine nitrogen was critical for activity. nih.gov A benzyl moiety at this position was found to be beneficial for potent biological action. nih.gov SAR analyses of piperine derivatives have also shown that modifications to the piperidine ring can significantly enhance or diminish biological effects. researchgate.net Replacing the piperidine moiety with other cyclic amines or aromatic amines can drastically alter activity, indicating the ring's importance in target binding. researchgate.net

In the development of inhibitors for protein kinase B (Akt), a 4-amino-4-benzylpiperidine core was utilized. nih.gov The optimization of lipophilic substituents on the benzyl group led to nanomolar inhibitors with high selectivity, demonstrating the power of fine-tuning substitutions on the piperidine scaffold. nih.gov

Influence of Substituent Variations on Biological Potency

The type and position of substituents on the pyridinyl and piperidine rings play a pivotal role in determining the biological potency and selectivity of these derivatives. Studies on various classes of compounds have consistently shown that even minor chemical modifications can lead to significant changes in activity.

In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, variation of the lipophilic substituent was key to identifying potent and orally bioavailable inhibitors of Protein Kinase B (PKB). nih.gov Similarly, for benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was observed that less steric bulk on an aniline substituent could lead to increased larvicidal activity, presumably by reducing hindrance at the target receptor. mdpi.com However, in the same study, the position of a substituent on the aniline ring (ortho, meta, or para) had little effect on this specific activity. mdpi.com

Research into inhibitors of Akt provides a clear example of how substituent changes affect potency and selectivity. nih.gov Replacing a 4-chlorobenzyl group with electron-rich substituents like methoxy or methyl at various positions resulted in compounds with similar selectivity ranges (20-48-fold), although the 2-methoxy analogue was surprisingly less potent. nih.gov Gratifyingly, combining 2- and 4-chloro substituents on the benzyl ring increased selectivity to approximately 150-fold while maintaining nanomolar potency. nih.gov

Table 2: Influence of Benzyl Substituents on PKB Affinity and Selectivity nih.gov

Pharmacokinetic Considerations in Drug Development

Bioavailability

The oral bioavailability of derivatives of this compound is a critical parameter in determining their potential as therapeutic agents. Research into structurally related compounds has provided insights into the pharmacokinetic profiles that can be expected from this class of molecules. The bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is influenced by various factors including absorption, distribution, metabolism, and excretion (ADME).

Detailed preclinical pharmacokinetic studies on N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a compound featuring a substituted piperidine moiety, have been conducted in various animal models. These studies reveal significant variability in oral bioavailability across different species. For instance, the oral bioavailability was determined to be 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs nih.gov. This variability underscores the importance of evaluating drug candidates in multiple species to predict human pharmacokinetics more accurately.

The plasma clearance of this derivative was found to be low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg), while it was moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg) nih.gov. The volume of distribution, which indicates the extent of drug distribution in the body tissues, ranged from 2.1 to 9.0 L/kg across the species tested nih.gov. Furthermore, the mean terminal elimination half-life showed considerable variation, ranging from 1.67 hours in rats to 16.3 hours in dogs nih.gov. Such pharmacokinetic parameters are crucial for establishing appropriate dosing regimens in further clinical studies.

The following table summarizes the key pharmacokinetic parameters for this representative piperidine derivative in different preclinical species.

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Elimination Half-life (h) |

|---|---|---|---|---|

| Rat | 11.2 | 36.6 | 2.1 - 9.0 | 1.67 |

| Mouse | 88.0 | 15.8 | 2.1 - 9.0 | N/A |

| Monkey | 72.4 | 13.9 | 2.1 - 9.0 | N/A |

| Dog | 55.8 | 2.44 | 2.1 - 9.0 | 16.3 |

Advanced Research Applications and Future Perspectives for 4 Pyridin 2 Yl Piperidine 4 Carbonitrile

Role as a Privileged Scaffold in Drug Discovery

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for developing a wide range of therapeutic agents. hebmu.edu.cn The 4-(pyridin-2-yl)piperidine-4-carbonitrile structure is an exemplary privileged scaffold due to the inherent properties of its constituent pyridine (B92270) and piperidine (B6355638) rings.

The pyridine ring is an electron-deficient aromatic heterocycle that is a common feature in over 60 FDA-approved drugs. pharmablock.com Its nitrogen atom can act as a hydrogen bond acceptor, which can enhance binding affinity to biological targets. pharmablock.com Furthermore, the inclusion of a pyridine ring can improve physicochemical properties such as solubility, a crucial factor in drug development. nih.gov The piperidine ring, a saturated heterocycle, is one of the most prevalent scaffolds in pharmaceuticals. nih.gov Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, enabling optimized interactions with target proteins. researchgate.net

The combination of these two rings in the this compound scaffold creates a molecule with a defined three-dimensional geometry and versatile chemical handles for modification. The nitrile group at the 4-position of the piperidine ring is a key feature, serving as a potent hydrogen bond acceptor or as a synthetic precursor for other functional groups. This structural arrangement has been exploited to develop inhibitors for a diverse array of biological targets.

| Scaffold Component | Key Features in Drug Discovery | Therapeutic Areas of Application |

| Pyridine | Hydrogen bond acceptor, improves solubility, versatile for chemical modification. pharmablock.comnih.gov | Anti-bacterial, anti-viral, anti-inflammatory, anti-cancer. nih.govnih.gov |

| Piperidine | Provides sp³-rich 3D structure, enables stereospecific interactions, common in natural products. researchgate.netijnrd.org | CNS disorders, analgesia, anti-psychotics, anti-cancer. nih.govresearchgate.netijnrd.org |

| Nitrile Group | Potent hydrogen bond acceptor, bioisostere for other functional groups, synthetic handle. | Dipeptidyl peptidase-4 (DPP-4) inhibitors, kinase inhibitors. nih.govnih.gov |

Integration into Multi-Target Directed Ligands

Complex multifactorial diseases, such as Alzheimer's disease (AD), often involve multiple pathological pathways, making them difficult to treat with single-target drugs. springernature.com This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets simultaneously. nih.gov The this compound scaffold is well-suited for the design of MTDLs due to its modular nature, allowing for the incorporation of different pharmacophores to engage multiple targets.

In the context of Alzheimer's disease, derivatives of piperidine have been used to create MTDLs that simultaneously inhibit cholinesterases (like acetylcholinesterase, AChE) and beta-secretase 1 (BACE1), and prevent the aggregation of amyloid-beta (Aβ) peptides. nih.gov The piperidine core can serve as a central scaffold from which linkers and functional groups are extended to interact with the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, while other parts of the molecule are designed to target BACE1. nih.govnih.gov This approach aims to achieve a synergistic therapeutic effect that a combination of separate drugs might not provide. springernature.com

| MTDL Strategy | Biological Targets | Therapeutic Rationale | Scaffold's Role |

| Alzheimer's Disease Therapy | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Beta-secretase 1 (BACE1) | To increase acetylcholine levels, reduce Aβ plaque formation. nih.govacs.org | Serves as the core structure linking pharmacophores for different enzymes. |

| Anti-Cancer Therapy | Kinases (e.g., VEGFR-2), Tubulin | To inhibit angiogenesis and cell proliferation simultaneously. nih.gov | Provides a rigid framework for orienting functional groups toward distinct binding sites. |

Chemoinformatics and Data-Driven Drug Design Approaches

Chemoinformatics and computational chemistry are indispensable tools for accelerating the drug discovery process. chemrxiv.org These data-driven approaches are extensively used to design and optimize ligands based on the this compound scaffold. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict and rationalize the biological activity of novel derivatives.

For instance, molecular docking studies can predict the binding mode of novel piperidine derivatives within the active site of a target protein, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These simulations can reveal critical interactions, like hydrogen bonds with key residues such as Cys919 and Asp1046, guiding the design of more potent inhibitors. nih.gov MD simulations further refine this by providing insights into the stability of the ligand-protein complex over time. Furthermore, in silico tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the design phase. nih.gov

| Chemoinformatic Tool | Application in Designing Derivatives | Example Insight |

| Molecular Docking | Predicts binding poses and affinity of ligands to a target protein. | Identifying key hydrogen bond interactions between a piperidine derivative and the hinge region of a kinase. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex to assess stability. | Confirming the stability of the predicted binding pose over nanoseconds. nih.gov |

| QSAR | Builds mathematical models to correlate chemical structure with biological activity. | Predicting the inhibitory potency of unsynthesized analogues to prioritize synthesis. |

| ADME Prediction | In silico evaluation of pharmacokinetic properties like oral bioavailability and metabolic stability. | Filtering out compounds with predicted poor drug-like properties before synthesis. nih.gov |

Green Chemistry Approaches in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. ethernet.edu.et These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. The synthesis of complex heterocyclic scaffolds like this compound can benefit significantly from these approaches.

Green synthesis strategies applicable to this scaffold's components include one-pot multicomponent reactions, the use of sustainable catalysts, and employing environmentally benign solvents like water or ethanol (B145695). nih.govrsc.org For example, novel syntheses of pyridine derivatives have been developed that are solvent- and halide-free, significantly reducing waste. rsc.org Catalytic methods using earth-abundant metals or organocatalysts, such as pyridine-2-carboxylic acid, can replace stoichiometric reagents, leading to higher efficiency and less waste. nih.gov Such catalysts can sometimes be recycled and reused, further enhancing the sustainability of the process. nih.govrsc.org While specific green routes for this compound are still an area of active research, applying these established principles can make its production more sustainable and cost-effective.

| Green Chemistry Principle | Application in Heterocycle Synthesis | Potential Benefit |

| Atom Economy | Using multicomponent reactions where most atoms from reactants are incorporated into the final product. nih.gov | Reduces the generation of by-products and waste. |

| Safer Solvents & Reagents | Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. rsc.orgrsc.org | Improves safety and reduces environmental pollution. |

| Catalysis | Employing recyclable organocatalysts or metal catalysts instead of stoichiometric reagents. nih.gov | Increases reaction efficiency, lowers energy consumption, and reduces waste. |

| Energy Efficiency | Performing reactions at ambient temperature and pressure when possible. | Lowers energy costs and environmental footprint. |

Emerging Therapeutic Areas for this compound Derivatives

While derivatives of the this compound scaffold are established in certain therapeutic areas, ongoing research continues to uncover their potential in new and emerging fields. The scaffold's versatility allows for its adaptation to target a wide range of biological molecules implicated in various diseases.

Emerging applications include the development of novel anti-cancer agents that go beyond traditional kinase inhibition. For example, derivatives are being investigated as inhibitors of novel targets in breast tumorigenesis. nih.gov In the realm of infectious diseases, the pyridine and piperidine motifs are being used to design new antibacterial and antiviral agents to combat the growing threat of drug resistance. nih.govnih.gov Furthermore, the scaffold is being explored for its potential in treating inflammatory conditions and parasitic diseases. nih.govijnrd.org The ability to fine-tune the structure allows medicinal chemists to optimize activity against specific pathogens or inflammatory mediators, opening up new avenues for therapeutic intervention.

| Emerging Therapeutic Area | Specific Biological Target/Disease | Rationale for Scaffold Use |

| Oncology | VEGFR-2, other receptor tyrosine kinases | Inhibition of angiogenesis and tumor proliferation. nih.gov |

| Infectious Diseases | Bacterial enzymes, viral proteases | Development of agents against multidrug-resistant pathogens. nih.gov |

| Neurodegenerative Diseases | Muscarinic M2 receptors, 5-HT2A receptors | Treatment of cognitive disorders beyond Alzheimer's, such as schizophrenia. researchgate.net |

| Inflammatory Diseases | Pro-inflammatory cytokine pathways | Modulation of the immune response. |

Challenges and Opportunities in the Development of this compound-Based Agents

Despite its significant potential, the development of drugs based on the this compound scaffold is not without its challenges. A primary challenge is achieving high selectivity for the intended biological target over related proteins, which is crucial for minimizing off-target effects. The synthesis of complex, stereochemically pure derivatives can also be intricate and costly, requiring multi-step procedures that may not be amenable to large-scale production. ethernet.edu.et Furthermore, optimizing pharmacokinetic properties to ensure adequate bioavailability, metabolic stability, and brain penetration (for CNS targets) remains a significant hurdle in medicinal chemistry.

However, these challenges are accompanied by substantial opportunities. The rise of MTDLs offers a new paradigm for treating complex diseases, where this scaffold can serve as a key building block. nih.gov Advances in chemoinformatics and artificial intelligence are enabling more rapid and accurate prediction of compound properties, streamlining the design-make-test-analyze cycle. chemrxiv.org The continued exploration of this privileged scaffold in new therapeutic areas, combined with the adoption of green and sustainable synthetic methods, presents a promising future. The versatility of the this compound core ensures that it will remain a relevant and valuable scaffold in the quest for innovative medicines.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-(Pyridin-2-yl)piperidine-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A three-component reaction under thermal aqueous conditions can yield pyridine-carbonitrile derivatives. Key parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., ethanol or THF), and catalyst use (e.g., piperidine for condensation). For example, similar compounds like 4-amino-5-pyrimidinecarbonitriles achieved 45–77% yields via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.2:1 for aldehyde, malononitrile, and amine) are critical .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Purity ≥98% (C18 column, acetonitrile/water mobile phase) .

- NMR Spectroscopy : Compare and NMR peaks to reference data (e.g., pyridine protons at δ 8.5–9.0 ppm, nitrile carbon at ~115 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N content (discrepancies <0.4% indicate impurities) .

Q. What safety protocols are essential when handling nitrile-containing piperidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors .

- Waste Disposal : Segregate nitrile waste and partner with certified disposal services .

- Emergency Measures : Neutralize spills with sodium bicarbonate and consult SDS for antidotes (e.g., P201-P210 protocols) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in spectral data for this compound analogs?

- Methodological Answer : Discrepancies in NMR or elemental analysis (e.g., C% deviations in 4-amino-pyrimidinecarbonitriles ) may arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).

- X-ray Crystallography : Confirm solid-state structure and hydrogen-bonding networks .

- High-Resolution MS : Rule out isotopic interference or adduct formation .

Q. What strategies improve regioselectivity in the polyarylation of pyridine-carbonitrile derivatives?

- Methodological Answer : To control aryl group positioning (e.g., 4-phenyl vs. 2-thienyl substituents ):

- Catalytic Systems : Use Pd(OAc) with P(-Bu) to favor C-4 arylation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions.

- Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer reactivity, then deprotect .

Q. How do electronic effects of substituents influence the biological activity of piperidine-carbonitrile analogs?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electron-withdrawing groups (e.g., -CN) enhancing binding to enzymatic targets like kinases .

- SAR Studies : Compare IC values of analogs (e.g., 4-anilino vs. 4-methoxyphenyl derivatives) against cancer cell lines .

- LogP Measurements : Assess lipophilicity’s role in membrane permeability (e.g., via HPLC retention times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.